molecular formula C22H15N5O2 B8517562 3-(1-(3-(5-Hydroxypyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

3-(1-(3-(5-Hydroxypyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Cat. No. B8517562
M. Wt: 381.4 g/mol
InChI Key: LZYVVYOXHHXHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637518B2

Procedure details

50.46 g of 3-(6-oxo-1-{3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidin-2-yl]benzyl}-1,6-dihydropyridazin-3-yl)benzonitrile (102.7 mmol) and 33.81 g of sodium perborate tetrahydrate (339 mmol) in a mixture of 220 ml of THF and 220 ml of water are mixed in a 1000 ml one-necked flask and stirred at room temperature for 2 h, during which a pale precipitate deposits. The reaction mixture is diluted with 800 ml of dichloromethane, shaken with 500 ml of saturated aqueous ammonium chloride solution, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The residue is slurried in methanol, filtered off with suction and washed with diethyl ether, m.p. 245-8° C.
Name
3-(6-oxo-1-{3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidin-2-yl]benzyl}-1,6-dihydropyridazin-3-yl)benzonitrile
Quantity
50.46 g
Type
reactant
Reaction Step One
Quantity
33.81 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]3[N:20]=[CH:19][C:18](B4OC(C)(C)C(C)(C)O4)=[CH:17][N:16]=3)[CH:10]=2)[N:6]=[C:5]([C:30]2[CH:31]=[C:32]([CH:35]=[CH:36][CH:37]=2)[C:33]#[N:34])[CH:4]=[CH:3]1.B1([O-])O[O:39]1.O.O.O.O.[Na+].[Cl-].[NH4+]>C1COCC1.O.ClCCl>[OH:39][C:18]1[CH:17]=[N:16][C:15]([C:11]2[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=2)[CH2:8][N:7]2[C:2](=[O:1])[CH:3]=[CH:4][C:5]([C:30]3[CH:31]=[C:32]([CH:35]=[CH:36][CH:37]=3)[C:33]#[N:34])=[N:6]2)=[N:20][CH:19]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
3-(6-oxo-1-{3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidin-2-yl]benzyl}-1,6-dihydropyridazin-3-yl)benzonitrile
Quantity
50.46 g
Type
reactant
Smiles
O=C1C=CC(=NN1CC1=CC(=CC=C1)C1=NC=C(C=N1)B1OC(C(O1)(C)C)(C)C)C=1C=C(C#N)C=CC1
Name
Quantity
33.81 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h, during which a pale precipitate deposits
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed in a 1000 ml one-necked flask
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with diethyl ether, m.p. 245-8° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C=NC(=NC1)C=1C=C(CN2N=C(C=CC2=O)C=2C=C(C#N)C=CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.